Friluglanstat is derived from a class of compounds known as guanylate cyclase stimulators. These compounds are designed to enhance the effects of nitric oxide, thereby promoting relaxation of vascular smooth muscle and improving blood flow. Friluglanstat's specific mechanism of action distinguishes it from other similar compounds, allowing for targeted therapeutic effects with potentially fewer side effects.
The synthesis of Friluglanstat involves several key steps, typically starting from commercially available precursors. The process generally includes:
The exact synthetic route may vary based on specific laboratory protocols and available reagents.
Friluglanstat's molecular structure can be represented by its chemical formula, which is CHNO (exact values need to be filled based on data). The compound features a unique bicyclic core that is essential for its biological activity.
The compound's molecular weight, melting point, and solubility characteristics are critical for understanding its pharmacokinetic properties.
Friluglanstat participates in several chemical reactions, primarily involving:
Technical details regarding reaction conditions (temperature, solvent choice) are crucial for optimizing yield and purity during synthesis.
Friluglanstat exerts its pharmacological effects through selective inhibition of soluble guanylate cyclase. This mechanism involves:
Data from preclinical studies indicate significant reductions in systolic blood pressure in animal models treated with Friluglanstat.
Relevant data regarding these properties are essential for formulation development and storage considerations.
Friluglanstat has been investigated for various applications, including:
CAS No.: 21900-52-7
CAS No.: 141781-17-1
CAS No.: 2514-52-5